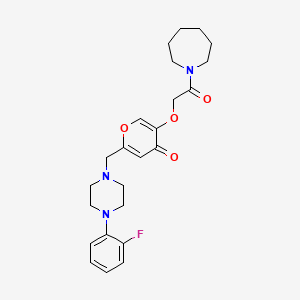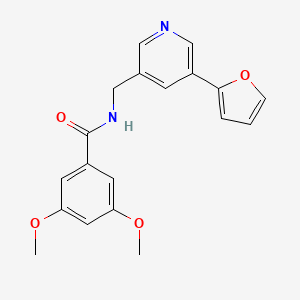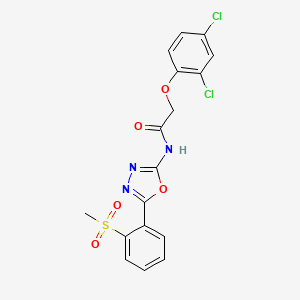![molecular formula C13H17NOS B2877621 N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide CAS No. 2361638-79-9](/img/structure/B2877621.png)
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPSPA and is a derivative of the well-known drug, modafinil. MPSPA has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The exact mechanism of action of MPSPA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels is thought to enhance cognitive function and improve memory retention.
Biochemical and Physiological Effects
MPSPA has been shown to have various biochemical and physiological effects. In animal models, MPSPA has been shown to increase wakefulness and reduce the amount of time spent in non-rapid eye movement (NREM) sleep. MPSPA has also been shown to increase locomotor activity and reduce anxiety-like behavior. In addition, MPSPA has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine.
実験室実験の利点と制限
MPSPA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models. MPSPA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using MPSPA in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, the effects of MPSPA may vary depending on the species being studied, which can make it difficult to extrapolate results to humans.
将来の方向性
There are several future directions for the study of MPSPA. One potential direction is to further investigate the mechanism of action of MPSPA. This could involve studying the effects of MPSPA on specific neurotransmitter pathways or investigating the role of MPSPA in the regulation of sleep-wake cycles. Another potential direction is to investigate the potential use of MPSPA as a treatment for sleep disorders or cognitive impairment. This could involve conducting clinical trials to assess the safety and efficacy of MPSPA in humans. Finally, MPSPA could be used as a lead compound for the development of new drugs with similar properties. This could involve synthesizing new compounds based on the structure of MPSPA and testing their effects in animal models.
合成法
MPSPA can be synthesized using various methods, including the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargylamine, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of 2-bromo-1-(2-methylsulfanylphenyl)propan-1-one with propargyl alcohol, followed by the reaction of the resulting compound with acetic anhydride. Both methods have been successful in synthesizing MPSPA with high yields and purity.
科学的研究の応用
MPSPA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPSPA has been shown to enhance cognitive function and improve memory retention in animal models. In pharmacology, MPSPA has been studied for its potential as a treatment for sleep disorders, such as narcolepsy and sleep apnea. In medicinal chemistry, MPSPA has been studied for its potential as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-[1-(2-methylsulfanylphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-4-13(15)14-10(2)9-11-7-5-6-8-12(11)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYAGSOAWCHRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

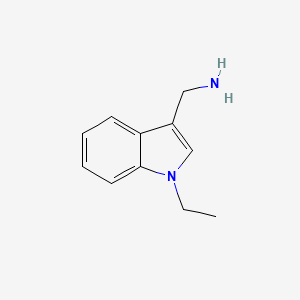
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)
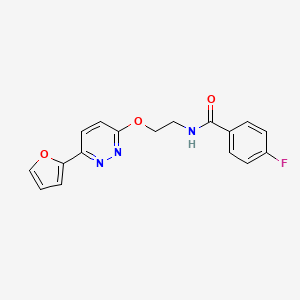
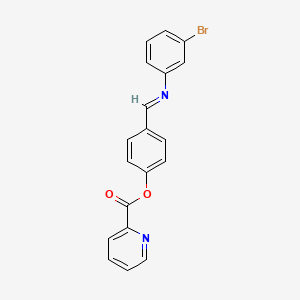
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
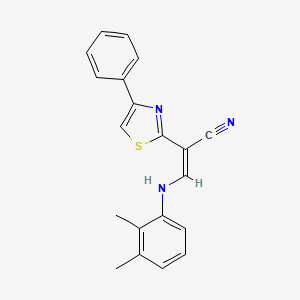
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
